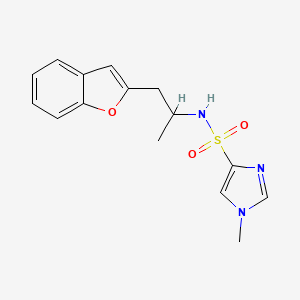![molecular formula C26H27FN4O4 B2964253 N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1331280-87-5](/img/structure/B2964253.png)
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C26H27FN4O4 and its molecular weight is 478.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
GABAA/Benzodiazepine Receptor Interaction
Compounds structurally related to the specified molecule have been studied for their interaction with the GABAA/benzodiazepine receptor. For example, certain imidazo[1,5-a]quinoxaline amides and carbamates have shown to bind with high affinity to this receptor, exhibiting a wide range of intrinsic efficacies. These studies are fundamental for understanding the molecular interactions that underpin neurological functions and could inform the development of therapeutic agents targeting neurological disorders (Tenbrink et al., 1994).
Orexin Receptor Mechanisms
Research on compounds that modulate orexin receptors (OXRs), which are involved in regulating feeding, arousal, stress, and substance abuse, highlights another potential application. Specific antagonists targeting these receptors have been evaluated for their effects on compulsive behaviors, including binge eating. These findings could contribute to developing new treatments for eating disorders and addiction (Piccoli et al., 2012).
Antibacterial Activity
Another area of research involves the synthesis and evaluation of new antibacterial agents. Tetracyclic quinolone antibacterials with various substitutions have been developed and tested for their efficacy against both Gram-positive and Gram-negative bacteria. These studies are crucial in the ongoing fight against bacterial resistance and the search for novel antibiotics (Taguchi et al., 1992).
Dopamine and Serotonin Receptor Antagonism
The development of compounds with dual antagonistic activity on dopamine D-2 and serotonin 5-HT2 receptors has been explored for their potential in treating psychiatric disorders. These studies aim to identify noncataleptogenic agents with profiles similar to atypical neuroleptics like clozapine, offering insights into the design of safer and more effective antipsychotic medications (Perregaard et al., 1992).
Fluorescence Sensing
The development of fluorescence-based chemosensors for detecting metal ions in biological and aqueous samples represents another application. These sensors utilize specific molecular structures to achieve high sensitivity and selectivity for ions like Zn2+, which is important for environmental monitoring and biological research (Park et al., 2015).
Wirkmechanismus
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition .
Biochemical Pathways
Given its structure, it may influence pathways related to cell signaling, protein synthesis, or metabolic processes . .
Pharmacokinetics
Factors such as solubility, stability, and permeability could influence its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Potential effects could range from changes in gene expression to alterations in cellular function, depending on the compound’s targets and mode of action .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interactions with its targets
Eigenschaften
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O4/c27-21-6-2-1-5-20(21)26(35)30-10-7-16(8-11-30)15-28-24(33)25(34)29-19-12-17-4-3-9-31-22(32)14-18(13-19)23(17)31/h1-2,5-6,12-13,16H,3-4,7-11,14-15H2,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRAXFDBCNQOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4CCN(CC4)C(=O)C5=CC=CC=C5F)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964171.png)

![N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2964174.png)
![5-methyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2964175.png)
![2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid](/img/structure/B2964176.png)
![2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964179.png)


![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2964186.png)
![5-chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2964187.png)
![N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2964188.png)


